N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-8-4-13(5-9-15)18-22-21-17(25-18)10-16(23)20-11-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSBYIKOMHYHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 4-methoxyphenyl derivative, often through a nucleophilic substitution reaction.
Attachment of the 4-fluorobenzyl group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in:
-
Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom to form sulfonium salts.
-
Electrophilic aromatic substitution : Methoxy and fluorine groups direct nitration/sulfonation to specific positions .
Acetamide Group Reactions
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide converts to carboxylic acid .
-
Alkylation/Acylation : The nitrogen atom reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.
Derivatization for Biological Studies
Derivatives are synthesized to enhance pharmacological properties:
Table 2: Common Derivative Reactions
| Derivative Type | Reaction | Biological Target | Efficacy (IC₅₀) | Source |
|---|---|---|---|---|
| Sulfonamide | Reaction with sulfonyl chlorides | Anticancer (A549) | <0.14 μM | |
| Pyrimidine hybrid | Suzuki coupling | Kinase inhibition | 8.16–13.04 μM |
-
Sulfonamide analogs show enhanced antiproliferative activity against lung cancer cells .
-
Piperazine-linked derivatives exhibit improved solubility and CNS penetration.
Interaction Studies and Mechanistic Insights
-
Enzyme binding : Molecular docking reveals strong interactions with EGFR tyrosine kinase (binding energy: −9.2 kcal/mol) .
-
Metabolic stability : The 4-methoxyphenyl group reduces CYP450-mediated oxidation, improving half-life in vitro.
Stability Under Experimental Conditions
-
pH stability : Degrades rapidly in strong acids (pH < 2) but remains stable at pH 5–8.
-
Thermal stability : Decomposes above 240°C, confirmed by TGA-DSC analysis.
This compound’s reactivity is governed by its oxadiazole core and electron-withdrawing substituents, enabling diverse synthetic and biological applications. Experimental protocols prioritize mild conditions to preserve the labile thioether bond while maximizing yield.
Scientific Research Applications
Anticancer Properties
The 1,3,4-oxadiazole scaffold, to which this compound belongs, has been extensively studied for its anticancer potential. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including:
- Mechanism of Action : These compounds often act by inhibiting critical enzymes and growth factors involved in cancer cell proliferation. For instance, they can block telomerase and topoisomerase activities, which are essential for cancer cell survival and replication .
- Potency Against Specific Cancer Types : Studies have shown that various 1,3,4-oxadiazole derivatives demonstrate significant cytotoxicity against different cancer cell lines. For example, some derivatives have been reported to inhibit the growth of breast cancer (MCF-7) cells with higher potency than standard treatments like adriamycin .
Case Studies
- Salahuddin et al. synthesized a series of substituted 1,3,4-oxadiazol-2-yl quinoline derivatives and found that one compound exhibited over 95% growth inhibition against CNS and renal cancer cell lines .
- El-Din et al. developed new derivatives with sulfonamide moieties that showed high antiproliferative activity against multiple human cancer types. One particular compound demonstrated over 90% inhibition in breast and melanoma cell lines .
Antimicrobial Activity
In addition to their anticancer properties, compounds containing the 1,3,4-oxadiazole moiety have shown promising antimicrobial activities:
- Broad Spectrum Activity : Research indicates that these compounds can act against various bacterial strains and fungi. The oxadiazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria .
Notable Findings
- A study highlighted the synthesis of new oxadiazole derivatives that exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .
Other Therapeutic Applications
Beyond anticancer and antimicrobial uses, N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide may have additional therapeutic applications:
- Antidiabetic and Anti-inflammatory Effects : Some derivatives have shown potential in managing diabetes and reducing inflammation through various biochemical pathways .
- Neuroprotective Properties : Emerging research suggests that oxadiazole derivatives could play a role in neuroprotection and may be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Structural and Functional Variations
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents :
- Electron-donating groups (e.g., 4-methoxyphenyl in the target compound and CDD-934506) enhance interactions with hydrophobic enzyme pockets, as seen in antimycobacterial activity .
- Halogenated aryl groups (e.g., 5-bromobenzofuran in compound 5d or 4-chlorophenyl in 14a) improve tyrosinase inhibition and antimicrobial activity, likely due to increased electrophilicity .
- Acetamide Side Chains :
Physicochemical Properties
Antimicrobial and Antifungal Activity
Enzyme Inhibition
- CDD-934506 inhibited Mycobacterium tuberculosis PyrG and PanK enzymes (IC₅₀ = 1.2–3.8 µM), suggesting that 4-methoxyphenyl oxadiazoles are viable scaffolds for antitubercular agents .
- Compound 5d exhibited tyrosinase inhibition (IC₅₀ = 0.89 µM), outperforming kojic acid (IC₅₀ = 16.8 µM), likely due to benzofuran-enhanced π-π stacking .
Toxicity Profiles
- 4-Methoxyphenyl derivatives (e.g., target compound, CDD-934506) generally show lower cytotoxicity compared to chlorophenyl analogs, making them preferable for further development .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes:
- A fluorophenyl group, which may enhance lipophilicity and biological activity.
- An oxadiazole ring known for its role in biological activity.
- A methoxy substitution that can influence the compound's interaction with biological targets.
Antimicrobial Activity
Studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown activity against various bacterial strains such as E. coli and S. aureus .
- The presence of the methoxy group in the para position has been linked to enhanced antibacterial activity .
Anticancer Activity
Research has demonstrated that oxadiazole derivatives can possess anticancer properties:
- In vitro studies have shown that related compounds can inhibit cancer cell proliferation, with IC50 values indicating effective concentrations .
- Structure-activity relationship (SAR) analyses suggest that the substitution patterns on the phenyl rings are crucial for enhancing cytotoxic effects against cancer cell lines .
Analgesic and Anti-inflammatory Effects
The analgesic potential of oxadiazole derivatives has been documented:
- Some studies report significant analgesic effects comparable to standard analgesics .
- Anti-inflammatory activities have also been observed, although specific data on this compound is limited.
Study 1: Synthesis and Characterization
A study focused on synthesizing various 1,3,4-oxadiazole derivatives highlighted the biological evaluation of these compounds. The synthesized derivatives were tested for their antibacterial and antifungal activities, showing promising results against several pathogens .
Study 2: Structure Activity Relationship
Another investigation into the structure-activity relationship of oxadiazole derivatives revealed that modifications at specific positions significantly affect their biological efficacy. For example, the introduction of electron-donating groups (like methoxy) at certain positions increased antibacterial potency .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodology : Synthesis typically involves: (i) Formation of the 1,3,4-oxadiazole core via cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄). (ii) Coupling of the oxadiazole intermediate with N-(4-fluorobenzyl)acetamide using peptide coupling reagents (e.g., EDCI/HOBt) in DMF or DCM. (iii) Purification via column chromatography or recrystallization (ethanol/water) to achieve >95% purity. Key parameters: Temperature (80–100°C for cyclization), inert atmosphere (N₂/Ar), and stoichiometric control to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl and methoxyphenyl resonances at δ 7.2–7.6 ppm and δ 3.8 ppm, respectively).
- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Assesses purity (>98% recommended for biological assays).
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodology :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays for COX-2 or α-glucosidase (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM considered promising .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound’s observed anticancer activity?
- Methodology :
- Target Identification : Use pull-down assays with biotinylated analogs and LC-MS/MS for protein binding partners.
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory targets.
- Molecular Dynamics (MD) Simulations : Model interactions with identified targets (e.g., EGFR or PI3K) using Schrödinger Suite .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with nitro or trifluoromethyl groups).
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., electron-withdrawing groups) with activity.
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
- Methodology :
- ADME Profiling :
- Bioavailability : Oral administration in rodents with LC-MS/MS plasma analysis.
- Half-life (t₁/₂) : Serial blood sampling over 24h.
- Tissue Distribution : Ex vivo organ analysis (liver, kidneys, brain).
- Metabolite Identification : UPLC-QTOF-MS to detect phase I/II metabolites .
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
- Structural Verification : Reconfirm compound identity (NMR, HRMS) to rule out batch variability.
- Meta-Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) to explain potency differences .
Q. What computational approaches are suitable for predicting off-target interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to screen against the ChEMBL database.
- Pharmacophore Mapping : Identify shared motifs with known toxicophores (e.g., hERG inhibitors).
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
